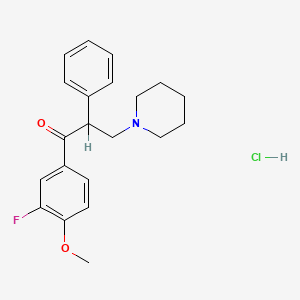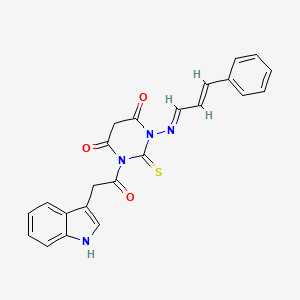
4,6(1H,3H)-Pyrimidinedione, dihydro-1-(1H-indol-3-ylacetyl)-3-((3-phenyl-2-propenylidene)amino)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,3H)-Pyrimidinedione, dihydro-1-(1H-indol-3-ylacetyl)-3-((3-phenyl-2-propenylidene)amino)-2-thioxo- is a complex organic compound that features a pyrimidinedione core, an indole moiety, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-(1H-indol-3-ylacetyl)-3-((3-phenyl-2-propenylidene)amino)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via an acylation reaction, where indole-3-acetic acid is reacted with the pyrimidinedione core in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Addition of the Thioxo Group: The thioxo group is typically introduced through a thiolation reaction, using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Formation of the Phenylpropenylidene Group: This step involves a Knoevenagel condensation reaction between the pyrimidinedione core and cinnamaldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidinedione core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioxo group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrimidinedione core.
Substitution: Substituted derivatives at the thioxo group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its structural features allow it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-(1H-indol-3-ylacetyl)-3-((3-phenyl-2-propenylidene)amino)-2-thioxo- involves its interaction with specific molecular targets. The indole moiety can interact with enzyme active sites, inhibiting their activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of protein function. The compound’s ability to undergo various chemical reactions allows it to modulate multiple biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6(1H,3H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core but differ in their substituents.
Indole derivatives: Compounds with an indole moiety but different functional groups.
Thioxo compounds: Molecules containing a thioxo group but with different core structures.
Uniqueness
The uniqueness of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-(1H-indol-3-ylacetyl)-3-((3-phenyl-2-propenylidene)amino)-2-thioxo- lies in its combination of structural features. The presence of the pyrimidinedione core, indole moiety, and thioxo group in a single molecule allows for a wide range of chemical and biological activities, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
161806-28-6 |
|---|---|
Molekularformel |
C23H18N4O3S |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-[2-(1H-indol-3-yl)acetyl]-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18N4O3S/c28-20(13-17-15-24-19-11-5-4-10-18(17)19)26-21(29)14-22(30)27(23(26)31)25-12-6-9-16-7-2-1-3-8-16/h1-12,15,24H,13-14H2/b9-6+,25-12+ |
InChI-Schlüssel |
NAQZRAMLLFPGOG-RQTKGAAPSA-N |
Isomerische SMILES |
C1C(=O)N(C(=S)N(C1=O)/N=C/C=C/C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1C(=O)N(C(=S)N(C1=O)N=CC=CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


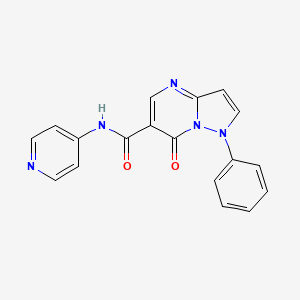
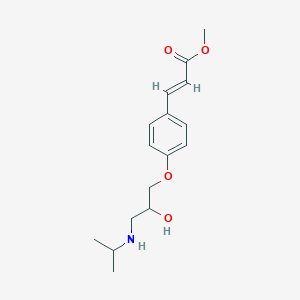
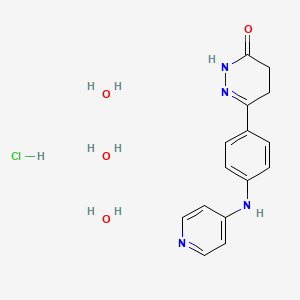
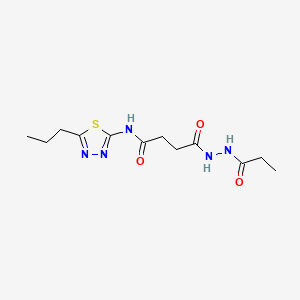
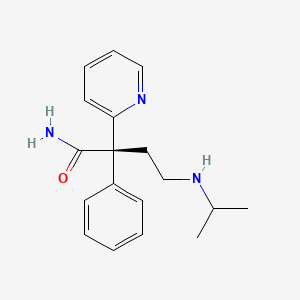


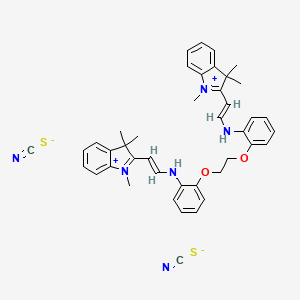
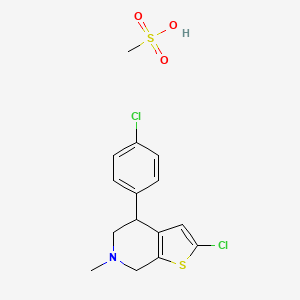

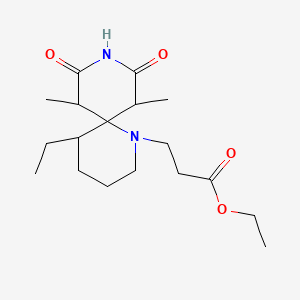
![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
